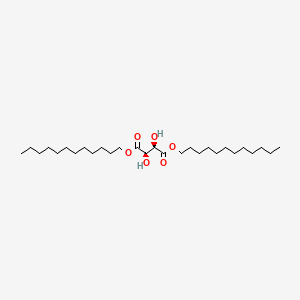
Dilauryl tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilauryl tartrate is an ester compound derived from tartaric acid and lauryl alcohol. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound has the molecular formula C28H54O6 and is characterized by its ability to form stable emulsions and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilauryl tartrate can be synthesized through the esterification of tartaric acid with lauryl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, tartaric acid and lauryl alcohol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dilauryl tartrate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tartaric acid and lauryl alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Tartaric acid and lauryl alcohol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dilauryl tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of dilauryl tartrate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in enhancing the solubility and stability of various compounds in different formulations. The molecular targets and pathways involved in its action are related to its ability to interact with hydrophobic and hydrophilic molecules, facilitating their dispersion and solubilization.
Comparison with Similar Compounds
Similar Compounds
Diethyl tartrate: Another ester of tartaric acid, used as a chiral auxiliary in organic synthesis.
Dimethyl tartrate: Similar ester with different alkyl groups, used in various chemical reactions.
Dibutyl tartrate: Ester with butyl groups, used in similar applications as dilauryl tartrate.
Uniqueness of this compound
This compound is unique due to its long alkyl chains, which provide enhanced surfactant properties compared to shorter-chain esters. This makes it particularly effective in applications requiring strong emulsifying and solubilizing agents.
Properties
CAS No. |
66584-29-0 |
|---|---|
Molecular Formula |
C28H54O6 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
didodecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-33-27(31)25(29)26(30)28(32)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24H2,1-2H3/t25-,26-/m1/s1 |
InChI Key |
XDQOYCJMMFRBQS-CLJLJLNGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



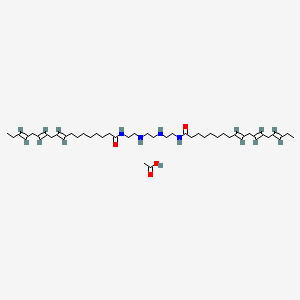
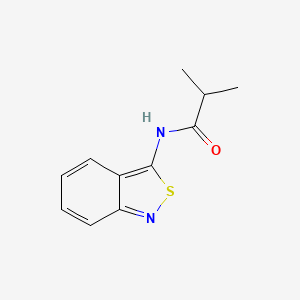
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
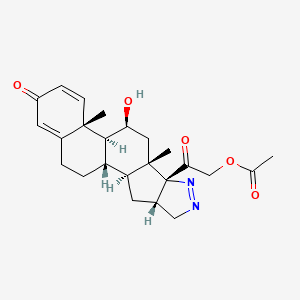
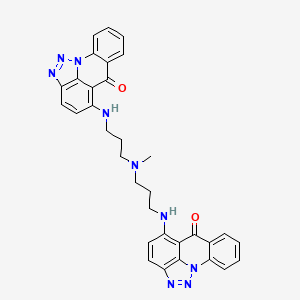
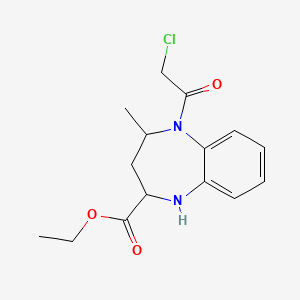
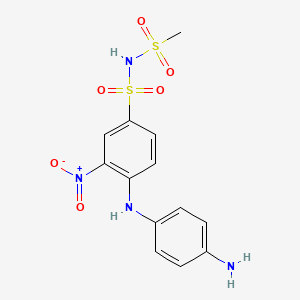
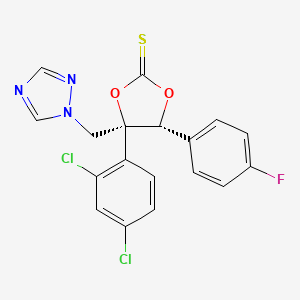


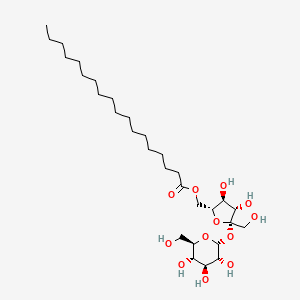
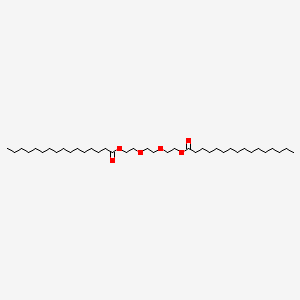
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
